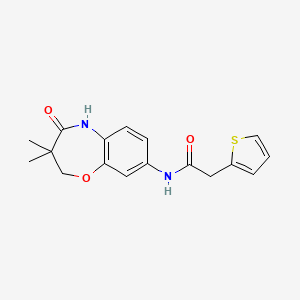
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoxazepine ring system, which is known for its diverse biological activities. The presence of the thiophene moiety and the dimethyl and oxo groups contributes to its chemical complexity and potential reactivity.
Molecular Formula
- Molecular Weight : 370.4 g/mol
- SMILES Representation : CC(C)(C)C(=O)N1CC2=C(C1=O)C(=CC=N2)C(=O)C(C)=C(C)C
The biological activity of this compound is mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.
Antibacterial Activity
Recent studies have evaluated the antibacterial effects of similar compounds within the benzoxazepine class against various bacterial strains. While direct data on this compound's antibacterial activity is limited, related compounds have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Similar benzoxazepine derivatives have demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger. This suggests that this compound may also exhibit antifungal activity .
Anticancer Potential
The compound's ability to modulate signaling pathways involved in cell proliferation suggests potential anticancer properties. Studies indicate that benzoxazepine derivatives can inhibit tumor growth in various cancer models .
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
-
Study on Antibacterial Activity :
- Objective : Evaluate the antibacterial efficacy of synthesized benzoxazepine derivatives.
- Methodology : Compounds were tested against Staphylococcus aureus and Escherichia coli using serial dilution techniques.
- Results : Some derivatives exhibited comparable or superior activity to standard antibiotics .
- Anticancer Activity Assessment :
Data Summary Table
| Biological Activity | Tested Strains/Models | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Comparable to standard antibiotics |
| Antifungal | Candida albicans, A. niger | Promising antifungal activity |
| Anticancer | Various cancer cell lines | Significant cytotoxic effects |
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2)10-22-14-8-11(5-6-13(14)19-16(17)21)18-15(20)9-12-4-3-7-23-12/h3-8H,9-10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXIJWCLHXYZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














